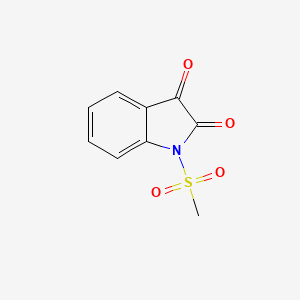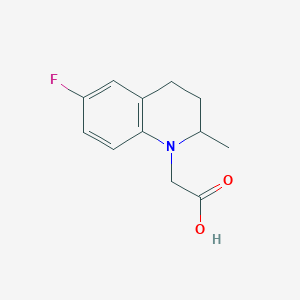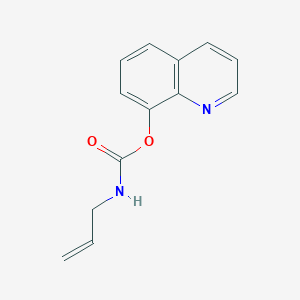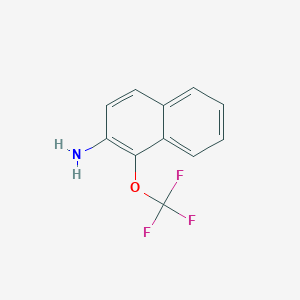
1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine is a complex organic compound that features a unique structure combining an indazole moiety with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine typically involves multi-step organic reactionsKey reagents often include hydrazines, aldehydes, and amines, with reaction conditions involving solvents like ethanol or acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers .
Wissenschaftliche Forschungsanwendungen
1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, cancer, and neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the indazole core but differ in their substitution patterns and biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-3-carboxylic acid and pyrrolidine-2,5-dione have similar ring structures but distinct functional groups and applications.
Uniqueness: 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine is unique due to its combined indazole and pyrrolidine structure, which imparts specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H20N4 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H20N4/c13-9-5-6-16(7-9)8-12-10-3-1-2-4-11(10)14-15-12/h9H,1-8,13H2,(H,14,15) |
InChI-Schlüssel |
AMHPMUMGIODGGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=NN2)CN3CCC(C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)


![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)



